Cas no 155073-46-4 ((±)16(17)-EpDPA)

(±)16(17)-EpDPA is a synthetic epoxy fatty acid derivative with notable applications in biochemical and pharmacological research. This compound serves as a stable analog of natural epoxy fatty acids, facilitating studies on lipid signaling pathways, particularly those involving cytochrome P450-mediated metabolism. Its well-defined structure and high purity make it a reliable standard for analytical methods such as LC-MS and GC-MS. Additionally, (±)16(17)-EpDPA is utilized in investigating the role of epoxy fatty acids in inflammation, vascular function, and other physiological processes. The racemic mixture ensures broad utility in comparative studies, while its chemical stability allows for consistent experimental reproducibility.
(±)16(17)-EpDPA structure
(±)16(17)-EpDPA structure
商品名:(±)16(17)-EpDPA
CAS番号:155073-46-4
MF:C22H32O3
メガワット:344.487687110901
CID:4757723
PubChem ID:35020781

(±)16(17)-EpDPA 化学的及び物理的性質

名前と識別子

    • 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]- (9CI)
    • 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]-(±)- (ZCI)
    • rel-(4Z,7Z,10Z,13Z)-15-[(2R,3S)-3-(2Z)-2-Penten-1-yl-2-oxiranyl]-4,7,10,13-pentadecatetraenoic acid (ACI)
    • 16,17-Epoxydocosapentaenoic acid
    • cis-16(17)-Epdpe
    • (+/-)16(17)-EpDPA
    • 155073-46-4
    • ( inverted exclamation markA)16(17)-EpDPA
    • AKOS040755698
    • SR-01000946830-1
    • SR-01000946830
    • (??)16(17)-EpDPA
    • (±)16(17)-EpDPA
    • インチ: 1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
    • InChIKey: BCTXZWCPBLWCRV-QCAYAECISA-N
    • ほほえんだ: C([C@@H]1O[C@@H]1C/C=C\CC)/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 344.23514488g/mol
  • どういたいしつりょう: 344.23514488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 14
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 5
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 49.8Ų

(±)16(17)-EpDPA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66630-500ug
(±)16(17)-EpDPA
155073-46-4 98%
500ug
¥7184.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-500 μg
(±)16(17)-EpDPA
155073-46-4
500μg
¥7983.00 2023-04-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-1mg
(±)16(17)-EpDPA
155073-46-4
1mg
2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-50 μg
(±)16(17)-EpDPA
155073-46-4
50μg
¥953.00 2023-04-08
Larodan
12-2205-39-100ug
16,17-epoxy-4(Z),7(Z),10(Z),13(Z),19(Z)-docosapentaenoic acid
155073-46-4 >90%
100ug
€192.00 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66630-100ug
(±)16(17)-EpDPA
155073-46-4 98%
100ug
¥1678.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-500μg
(±)16(17)-EpDPA
155073-46-4
500μg
¥ 7983 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-50μg
(±)16(17)-EpDPA
155073-46-4
50μg
¥ 953 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37235-100 μg
(±)16(17)-EpDPA
155073-46-4
100μg
¥1799.00 2023-04-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66630-50ug
(±)16(17)-EpDPA
155073-46-4 98%
50ug
¥888.00 2023-09-08

(±)16(17)-EpDPA 関連文献

(±)16(17)-EpDPAに関する追加情報

Introduction to (±)16(17)-EpDPA (CAS No. 155073-46-4)

The compound (±)16(17)-EpDPA (Chemical Abstracts Service Number: 155073-46-4) is a significant molecule in the field of chemobiology, particularly noted for its structural and functional properties. This enantiomerically pure derivative has garnered attention due to its potential applications in pharmaceutical research and drug development. The unique stereochemistry of (±)16(17)-EpDPA makes it a valuable tool for studying the mechanisms of various biological processes, including signal transduction and metabolic pathways.

In recent years, the study of epoxy derivatives has seen considerable advancements, with compounds like (±)16(17)-EpDPA being at the forefront of these explorations. The epoxy group in this molecule is particularly intriguing, as it can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. This feature has been exploited in the development of novel therapeutic agents targeting specific diseases.

One of the most compelling aspects of (±)16(17)-EpDPA is its role in modulating cellular processes. Research has demonstrated that this compound can interact with intracellular receptors, leading to changes in gene expression and protein phosphorylation. These interactions are critical for understanding how cells respond to external stimuli and how dysregulation of these processes can lead to pathological conditions.

The pharmacological potential of (±)16(17)-EpDPA has been explored in several preclinical studies. Notably, its ability to inhibit certain kinases has shown promise in the treatment of inflammatory diseases and cancer. By targeting specific enzymatic pathways, (±)16(17)-EpDPA may offer a new approach to modulate disease progression without the side effects associated with traditional therapeutics.

Furthermore, the structural analogs of (±)16(17)-EpDPA have been synthesized and studied for their enhanced bioactivity. These derivatives often exhibit improved solubility and reduced toxicity, making them more suitable for clinical applications. The development of such analogs highlights the importance of (±)16(17)-EpDPA as a scaffold for drug discovery.

In the context of molecular biology, (±)16(17)-EpDPA serves as a valuable probe for understanding the function of epoxy metabolites in vivo. Studies using this compound have provided insights into how these molecules are processed by enzymes and how they interact with cellular components. This knowledge is crucial for designing drugs that can effectively mimic or interfere with natural epoxy intermediates.

The synthesis of (±)16(17)-EpDPA also represents a significant achievement in organic chemistry. The stereocontrolled preparation of this enantiomerically pure compound requires sophisticated methodologies, including asymmetric synthesis and chiral resolution techniques. These advancements not only contribute to the availability of (±)16(17)-EpDPA for research purposes but also enhance our understanding of synthetic strategies for complex molecules.

As research continues to evolve, the applications of (±)16(17)-EpDPA are expected to expand. The integration of computational modeling and high-throughput screening techniques will likely accelerate the discovery of new derivatives with improved pharmacological properties. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and pharmacologists in harnessing the potential of compounds like (±)16(17)-EpDPA.

In conclusion, (±)16(17)-EpDPA (CAS No. 155073-46-4) is a multifaceted compound with significant implications in chemobiology and drug development. Its unique structural features and biological activities make it a promising candidate for further research and therapeutic applications. As our understanding of its mechanisms continues to grow, so too will its role in advancing medical science.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量